[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride
Overview
Description
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride is a chemical compound with the molecular formula C13H18FNO·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring and a methanol group at the fourth position of the piperidine ring
Preparation Methods
The synthesis of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and piperidine is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to form the intermediate [1-(4-Fluorobenzyl)piperidin-4-yl]methanol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and the piperidine ring are key structural features that contribute to its activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride can be compared with other similar compounds, such as:
[1-(4-Fluorobenzyl)piperidin-4-yl]methanol: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
[1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol: A similar compound with dichlorobenzyl groups instead of fluorobenzyl, which may exhibit different chemical and biological properties.
[1-(4-Bromobenzyl)piperidin-4-yl]methanol: A brominated analogue that may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15;/h1-4,12,16H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXDDMHDCWWOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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